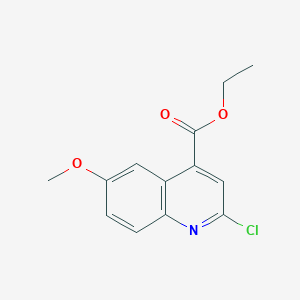

Ethyl 2-chloro-6-methoxyquinoline-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-chloro-6-methoxyquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3/c1-3-18-13(16)10-7-12(14)15-11-5-4-8(17-2)6-9(10)11/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSWQUOABRKFLCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC2=C1C=C(C=C2)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277332 | |

| Record name | ethyl 2-chloro-6-methoxyquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5345-56-2 | |

| Record name | ethyl 2-chloro-6-methoxyquinoline-4-carboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-chloro-6-methoxyquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-6-methoxyquinoline-4-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroquinoline and 6-methoxyquinoline.

Formation of Intermediate: The intermediate compound is formed by reacting 2-chloroquinoline with 6-methoxyquinoline under specific conditions.

Esterification: The intermediate is then subjected to esterification using ethyl chloroformate in the presence of a base such as triethylamine. This step results in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the reactions under controlled temperature and pressure conditions.

Catalysts: Employing catalysts to enhance the reaction rate and yield.

Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-6-methoxyquinoline-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an appropriate solvent.

Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Major Products Formed

Substitution Products: Various substituted quinoline derivatives.

Oxidation and Reduction Products: Different oxidized or reduced forms of the compound.

Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its antitumor , antimicrobial , and anti-inflammatory properties. Quinoline derivatives are known to exhibit a range of biological activities, making them valuable in drug development.

Case Study: Antitumor Activity

Research indicates that derivatives of quinoline, including ethyl 2-chloro-6-methoxyquinoline-4-carboxylate, have shown promising results in inhibiting cancer cell proliferation. A study published in PMC highlights the synthesis of various quinoline derivatives that possess significant antitumor activity against several cancer cell lines, demonstrating their potential as chemotherapeutic agents .

Agrochemicals

This compound is also utilized in the agrochemical sector. Its derivatives serve as intermediates in the synthesis of pesticides and herbicides.

Application Example

In agricultural research, compounds derived from this quinoline structure have been tested for their efficacy against plant pathogens and pests. The ability to modify the quinoline core allows for the development of targeted agrochemicals that can enhance crop protection while minimizing environmental impact.

Material Science

The compound's unique chemical structure allows it to be used in the development of dyes and pigments. The methoxy group enhances its solubility and stability, making it suitable for various applications in dyeing processes.

Data Table: Comparison of Quinoline Derivatives in Dye Applications

| Compound Name | Application Area | Efficacy Rating (1-10) |

|---|---|---|

| This compound | Dyes and Pigments | 8 |

| Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate | Agrochemical Dyes | 7 |

| Ethyl 6-chloro-2-methylquinoline-3-carboxylate | Textile Industry | 9 |

Synthesis and Research Trends

Recent literature emphasizes the ongoing interest in synthesizing new quinoline derivatives for enhanced biological activity. The methods employed often involve multi-step synthetic routes that allow for the introduction of various functional groups to optimize efficacy .

Synthesis Example

A typical synthetic route involves the reaction of substituted anilines with appropriate carboxylic acids under acidic conditions, followed by chlorination to introduce the chloro group at the desired position on the quinoline ring .

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-6-methoxyquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomers

Ethyl 6-Chloro-4-Methoxyquinoline-2-Carboxylate

- Structure : Chloro (C6), methoxy (C4), ethyl ester (C2).

- Key Differences : Swapped positions of chloro and methoxy groups compared to the target compound.

- For example, methoxy groups at C4 (vs. C6) may enhance planarity, affecting interactions with hydrophobic pockets .

Ethyl 4-Chloro-6-Fluoro-8-Methoxyquinoline-3-Carboxylate

Ester Group Variations

Methyl 6-Methoxy-2-Arylquinoline-4-Carboxylate

- Structure : Methyl ester (C4) with aryl substituents at C2.

- Key Differences : Methyl ester reduces lipophilicity compared to ethyl esters. Aryl groups at C2 (e.g., phenyl) enhance π-π stacking interactions, critical for P-glycoprotein inhibition .

- Synthesis : Prepared via alkylation with methyl iodide under reflux (5 hours, 73% yield) .

Ethyl 6-Chloro-2-Oxo-4-Phenyl-1,2-Dihydroquinoline-3-Carboxylate

- Structure: Oxo group at C2, dihydroquinoline core, phenyl at C4.

- Key Differences: The 1,2-dihydroquinoline moiety and oxo group increase hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability .

Functional Group Modifications

Ethyl 6-Methoxy-1-Methyl-2-Oxo-1,2-Dihydro-4-Quinolinecarboxylate

- Structure: 1-Methyl and 2-oxo groups on a dihydroquinoline scaffold.

Methyl 4-Chloro-6-Nitro-Quinoline-2-Carboxylate

- Structure : Nitro group at C6, methyl ester at C2.

- Key Differences : Nitro groups are strong electron-withdrawing substituents, which may enhance reactivity in nucleophilic aromatic substitution reactions .

Biological Activity

Ethyl 2-chloro-6-methoxyquinoline-4-carboxylate is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties. The findings are supported by data tables and relevant case studies.

Overview of this compound

This compound has the molecular formula and is characterized by the presence of a chlorine atom, a methoxy group, and a carboxylate functional group. The compound's structure is pivotal in determining its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that various quinoline derivatives exhibit significant antimicrobial properties. This compound has been investigated for its effectiveness against several microbial strains:

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 14 | 64 |

The compound demonstrated considerable activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. In vitro assays showed that the compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7.

Case Study: In Vitro Anticancer Activity

A study assessed the cytotoxic effects of this compound on HeLa cells:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 45 |

| 100 | 20 |

The results indicated a dose-dependent reduction in cell viability, with significant effects observed at higher concentrations .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, such as DNA gyrase, which is crucial for bacterial DNA replication.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that quinoline derivatives can induce oxidative stress in cells, leading to apoptosis.

- Binding to Cellular Targets : this compound may interact with various cellular receptors or proteins, modulating signaling pathways related to growth and apoptosis .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other quinoline derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| Ethyl 4-Chloro-6-Methoxyquinoline-3-Carboxylate | Low | Moderate |

| Ethyl Quinoline-3-Carboxylic Acid | High | Low |

This table illustrates that while some derivatives exhibit strong antimicrobial properties, this compound stands out for its significant anticancer effects .

Q & A

Basic Questions

Q. What are the established synthetic routes for Ethyl 2-chloro-6-methoxyquinoline-4-carboxylate, and what are the critical reaction parameters?

- Methodological Answer : The compound is typically synthesized via heterocyclization of substituted anilides or malonate derivatives. For example, a malonate-based route involves condensation of 2-amino-5-chlorophenyl derivatives with diethyl malonate under catalytic conditions (e.g., piperidine) at elevated temperatures (~453 K), followed by purification via silica-gel column chromatography (petroleum ether/ethyl acetate eluent) . Key parameters include stoichiometric ratios, reaction time, and temperature control to minimize side products.

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

- Methodological Answer :

- Spectroscopy : /-NMR (to confirm substitution patterns), IR (for functional group identification), and mass spectrometry (for molecular weight validation).

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs for structure refinement. ORTEP-III is employed for visualizing thermal ellipsoids and molecular geometry. Hydrogen-bonding networks and π-π stacking interactions are analyzed using crystallographic data.

Q. How is purity assessed, and what analytical methods validate synthetic yields?

- Methodological Answer : Purity is determined via HPLC (C18 column, acetonitrile/water mobile phase) or TLC. Yield optimization involves monitoring reaction progression (TLC) and post-synthesis purification (recrystallization or column chromatography) . Quantitative analysis uses -NMR integration or UV-Vis spectroscopy for concentration calibration.

Advanced Research Questions

Q. What nucleophilic substitution reactions are feasible at the 2-chloro position, and how do reaction conditions influence product distribution?

- Methodological Answer : The chloro group at position 2 undergoes nucleophilic substitution with amines, thiols, or alkoxides. For example:

- Conditions : Reacting with ethylamine in DMF at 80°C for 12 hours yields the 2-ethylamino derivative.

- Optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while steric hindrance from the methoxy group at position 6 may slow kinetics. Competing reactions (e.g., hydrolysis) are mitigated by anhydrous conditions .

Q. How can computational methods predict electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular electrostatic potential (MEP) maps identify regions prone to electrophilic attack. Conformational analysis via Cremer-Pople puckering coordinates assesses ring flexibility and substituent effects on planarity.

Q. What strategies resolve data contradictions in reaction yields or by-product formation?

- Methodological Answer : Contradictions arise from varying solvent polarity, catalyst loadings, or impurities in starting materials. Systematic Design of Experiments (DoE) identifies critical factors. For example:

- Case Study : A 20% yield variation was traced to residual moisture in diethyl malonate; using molecular sieves improved consistency .

- By-Product Analysis : LC-MS or GC-MS identifies side products (e.g., ester hydrolysis derivatives), guiding process optimization.

Q. What in vitro assays evaluate the biological activity of this quinoline derivative?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays (MIC determination against E. coli or S. aureus) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess IC values.

- Target Interaction : Molecular docking (AutoDock Vina) with bacterial topoisomerase II or kinase targets predicts binding affinity .

Q. How does the methoxy group at position 6 influence regioselectivity in further functionalization?

- Methodological Answer : The methoxy group acts as an electron-donating substituent, directing electrophilic substitution to position 5 or 8. For example, nitration at 80°C in HNO/HSO favors position 5 due to steric and electronic effects. Competitive pathways are mapped using Hammett σ constants and reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.